1H-1,2,3-Triazolo[4,5-h]quinoline 1H-1,2,3-Triazolo[4,5-h]quinoline
Brand Name: Vulcanchem
CAS No.: 233-92-1
VCID: VC8374990
InChI: InChI=1S/C9H6N4/c1-2-6-3-4-7-9(12-13-11-7)8(6)10-5-1/h1-5H,(H,11,12,13)
SMILES: C1=CC2=C(C3=NNN=C3C=C2)N=C1
Molecular Formula: C9H6N4
Molecular Weight: 170.17 g/mol

1H-1,2,3-Triazolo[4,5-h]quinoline

CAS No.: 233-92-1

Cat. No.: VC8374990

Molecular Formula: C9H6N4

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

1H-1,2,3-Triazolo[4,5-h]quinoline - 233-92-1

Specification

CAS No. 233-92-1
Molecular Formula C9H6N4
Molecular Weight 170.17 g/mol
IUPAC Name 2H-triazolo[4,5-h]quinoline
Standard InChI InChI=1S/C9H6N4/c1-2-6-3-4-7-9(12-13-11-7)8(6)10-5-1/h1-5H,(H,11,12,13)
Standard InChI Key FGLRGMVWMQLOCO-UHFFFAOYSA-N
SMILES C1=CC2=C(C3=NNN=C3C=C2)N=C1
Canonical SMILES C1=CC2=C(C3=NNN=C3C=C2)N=C1

Introduction

Structural and Electronic Properties

Molecular Architecture

The fusion of the triazole ring at the [4,5-h] positions of quinoline imposes distinct electronic and steric effects. The triazole’s nitrogen atoms introduce dipole moments and hydrogen-bonding capabilities, while the quinoline moiety provides a planar, π-conjugated system. This combination enhances the compound’s ability to engage in π-π stacking and dipole-dipole interactions, which are critical for binding to biological macromolecules or coordinating with metal ions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are pivotal for confirming the structure of 1H-1,2,3-triazolo[4,5-h]quinoline derivatives. For example, in substituted analogs, ¹H NMR spectra typically show signals for aromatic protons in the δ 7.2–8.5 ppm range, with distinct splitting patterns due to the fused triazole-quinoline system . ¹³C NMR spectra reveal peaks corresponding to the triazole carbons at δ 120–140 ppm and quinoline carbons at δ 110–160 ppm . IR spectra often exhibit stretches for C=N (1600–1650 cm⁻¹) and C=C (1450–1550 cm⁻¹) bonds, confirming the heterocyclic framework .

Synthetic Methodologies

Metal-Free Organocatalytic Approaches

A two-step metal-free synthesis involves:

  • Knoevenagel Condensation: β-Keto amides react with o-carbonyl phenylazides in dimethylsulfoxide (DMSO) at 70°C, catalyzed by diethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form intermediate enamines .

  • Cyclization: Treatment with potassium hydroxide (KOH) induces cyclization, yielding triazoloquinoline carboxamides in 48–96% yields .

Table 1: Representative Yields for Secondary and Tertiary Triazoloquinolines

SubstituentYield (%)Conditions
N-Methylcarboxamide9610 mol% DBU, 1.2 eq KOH
N-Phenylcarboxamide6310 mol% Et₂NH, 0.1 eq KOH

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC reactions between quinoline-alkyne derivatives and azides provide an alternative route. For example, quinoline-6-carboxylic acid is coupled with propargyl amine to form an alkyne intermediate, which reacts with p-tolylhexanamide azide in the presence of Cu(I) iodide to yield triazoloquinolines . This method offers modularity for introducing diverse substituents.

Sodium Azide-Mediated Cyclization

Chloroquinoline precursors undergo nucleophilic substitution with sodium azide (NaN₃) in polar aprotic solvents, forming azido intermediates that spontaneously cyclize to triazoloquinolines . For instance, 2-chloro-4-methylquinoline reacts with NaN₃ in dimethylformamide (DMF) at 100°C to afford 3-methyl-1H-1,2,3-triazolo[4,5-h]quinoline in 85% yield .

Biological Applications

Antimicrobial Activity

Substituted triazoloquinolines exhibit broad-spectrum antimicrobial properties. Table 2 summarizes inhibitory concentrations against common pathogens:

Table 2: Antimicrobial Activity of 4-Methyl-1H-1,2,3-Triazolo[4,5-h]quinoline

MicroorganismMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

The mechanism involves disruption of microbial cell membranes and inhibition of DNA gyrase, as suggested by molecular docking studies .

Protein Binding and Drug Delivery

Triazoloquinolines interact with serum albumin (e.g., human serum albumin, HSA) via static quenching, with binding constants (Kₐ) of 10⁴–10⁵ M⁻¹ . Isothermal titration calorimetry (ITC) reveals exothermic binding driven by hydrogen bonding and van der Waals interactions, highlighting potential for drug delivery applications .

Material Science Applications

The compound’s π-conjugated system and electron-rich triazole ring make it suitable for optoelectronic materials. Derivatives exhibit fluorescence quantum yields (Φ) of 0.3–0.6, with emission maxima (λₑₘ) at 450–500 nm, useful in organic light-emitting diodes (OLEDs) .

Challenges and Future Directions

Current limitations include moderate yields in metal-free syntheses (e.g., 48–76% for tertiary derivatives ) and scalability issues in CuAAC reactions. Future research should explore:

  • Catalyst Development: Designing earth-abundant metal catalysts to improve CuAAC efficiency.

  • Structure-Activity Relationships: Systematic variation of substituents to optimize antimicrobial and optoelectronic properties.

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